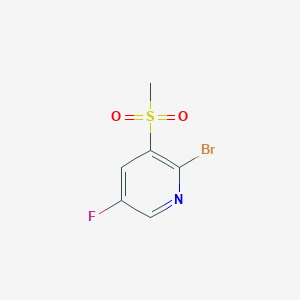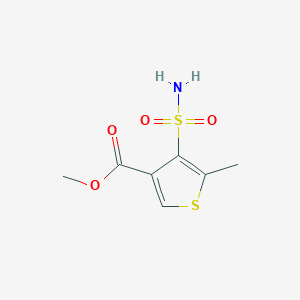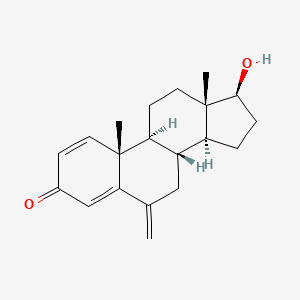
17-beta-Hydroxy Exemestane
Overview
Description
Synthesis Analysis
Exemestane is synthesized through modifications at the 6-methylene group and the addition of a 17-keto group reduction. The synthesis process involves several steps, including the preparation of key intermediates such as 1alpha,3-dipyrrolidino-androsta-3,5-diene-17-one, which is effectively used in the synthesis of Exemestane. This refined preparation process has led to the economical synthesis of Exemestane on a large scale, with improved yield and purity (Kaczmarek et al., 2012).
Molecular Structure Analysis
Exemestane's molecular structure features a 6-methylene group and a 17-beta-hydroxy group. Its steroidal backbone is essential for its activity as an aromatase inhibitor. The molecular structure allows Exemestane to bind irreversibly to the aromatase enzyme, leading to the inhibition of estrogen synthesis. The stereochemical elucidation of Exemestane and its metabolites reveals significant insights into its mechanism of action and efficacy in treating hormone-dependent breast cancer (Varela et al., 2014).
Chemical Reactions and Properties
Exemestane undergoes metabolism in the body to form several metabolites, including 17-beta-Hydroxyexemestane. This metabolite exhibits potent inhibition of the aromatase enzyme and has been studied for its role in the drug's pharmacokinetics and pharmacodynamics. The biotransformation of Exemestane involves the reduction of the 17-keto group to a hydroxyl group, resulting in metabolites that retain or even enhance the aromatase inhibitory activity of the parent compound (Luo et al., 2018).
Physical Properties Analysis
The physical properties of Exemestane, including its solubility and stability, are crucial for its bioavailability and therapeutic efficacy. Research has shown that techniques like β-cyclodextrin complexation can significantly improve the water solubility of Exemestane, enhancing its biocompatibility and effectiveness in biological systems (Li et al., 2013).
Chemical Properties Analysis
Exemestane's chemical properties, such as its irreversible binding to the aromatase enzyme, are fundamental to its function as an aromatase inhibitor. The compound's steroidal structure and specific functional groups enable it to effectively inhibit estrogen synthesis, which is pivotal in the treatment of estrogen receptor-positive breast cancer. The characterization of Exemestane's metabolites, including their glucuronidation and interactions with cytochrome P450 enzymes, further elucidates the drug's metabolism and potential interactions within the body (Sun et al., 2010).
Scientific Research Applications
Role in Breast Cancer Therapy
17-beta-Hydroxy Exemestane, commonly known as exemestane, is a third-generation aromatase inhibitor that plays a crucial role in the treatment of hormone-sensitive breast cancer, particularly in postmenopausal women. It functions by inhibiting the enzyme aromatase, leading to a reduction in estrogen levels, which is beneficial in estrogen-receptor-positive breast cancer. Exemestane is effective in various treatment settings, including adjuvant therapy, where it is used following tamoxifen to reduce the risk of cancer recurrence. Clinical trials have demonstrated its efficacy in improving disease-free survival rates compared to tamoxifen, making it a valuable option in breast cancer management (Robinson, 2008; Bertelli & Gangadhara, 2010).
Efficacy in Advanced and Metastatic Settings
Exemestane's utility extends to advanced and metastatic breast cancer, where it serves as a second-line therapy after antiestrogen failure. It has been compared favorably to other treatments like megestrol acetate, showcasing its superiority in certain clinical scenarios. Its combination with other drugs, such as everolimus, has shown enhanced efficacy, particularly after progression on previous aromatase inhibitors. The drug's role in neoadjuvant therapy and as a potential extended adjuvant therapy is also under investigation, highlighting its broad applicability in breast cancer treatment (Walker et al., 2013).
Chemoprevention in High-Risk Populations
Exemestane has been explored as a chemopreventive agent in postmenopausal women at high risk for developing breast cancer. The MAP.3 trial demonstrated a significant reduction in the incidence of invasive breast cancer with exemestane use, suggesting a promising risk-benefit balance for chemoprevention. This opens up a potential new avenue for the use of exemestane in preventing breast cancer in high-risk groups (Decensi et al., 2012).
Comparative Efficacy and Safety
Comparisons with other aromatase inhibitors and antiestrogen therapies have been made to evaluate exemestane's efficacy and safety profile. While exemestane shares common side effects with other aromatase inhibitors, such as impacts on bone health and menopausal symptoms, its steroidal structure offers some unique pharmacological properties. This includes a potential lack of cross-resistance with nonsteroidal aromatase inhibitors, providing additional therapeutic options for patients who have progressed on other AI therapies (Zucchini et al., 2015).
Safety And Hazards
Future Directions
There are concerns about bone mineral density loss in an estrogen-free environment. Unlike nonsteroidal AIs, the steroidal AI exemestane may exert beneficial effects on bone through its primary metabolite 17-hydroexemestane . These results may have important implications for long-term maintenance of patients with AIs .
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDPYPMRHKQTDM-NHWXPXPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464522 | |
| Record name | Methylene Boldenone, | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-beta-Hydroxy Exemestane | |
CAS RN |
122370-91-6, 140461-66-1 | |
| Record name | Methylene Boldenone, | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-DIHYDROEXEMESTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



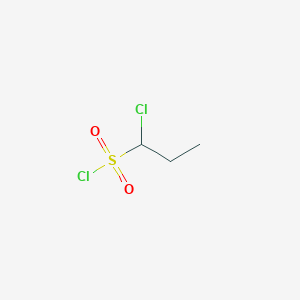
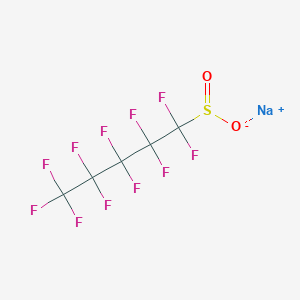
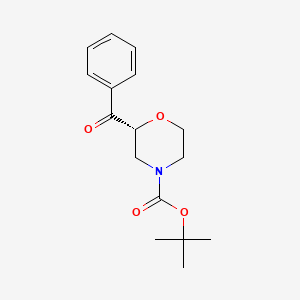
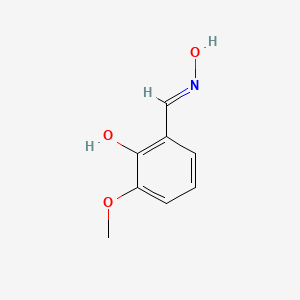

![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)
